molecular formula C26H21NO3 B1139197 Ceranib 1 CAS No. 328076-61-5

Ceranib 1

Cat. No.: B1139197
CAS No.: 328076-61-5
M. Wt: 395.45
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Description

Ceranib 1 is a small molecule inhibitor of ceramidase, an enzyme that hydrolyzes ceramide into sphingosine. Ceramide and sphingosine are bioactive sphingolipids involved in various cellular processes, including apoptosis, proliferation, and differentiation. This compound has been identified as a potential anticancer agent due to its ability to induce the accumulation of ceramide, leading to apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ceranib 1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an amide bond and subsequent modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Ceranib 1 primarily undergoes hydrolysis reactions due to its role as a ceramidase inhibitor. It interacts with ceramidase enzymes, preventing the hydrolysis of ceramide into sphingosine .

Common Reagents and Conditions: The reactions involving this compound typically require organic solvents, such as dimethyl sulfoxide (DMSO), and specific buffer systems to maintain the appropriate pH for enzyme inhibition. The conditions are carefully controlled to ensure the stability and activity of the compound .

Major Products: The major product of the reaction involving this compound is the accumulation of ceramide, as the inhibition of ceramidase prevents its conversion to sphingosine. This accumulation of ceramide leads to apoptosis in cancer cells .

Scientific Research Applications

Ceranib 1 is a notable compound recognized for its potential applications in scientific research, particularly in the fields of cancer therapy and sphingolipid metabolism. This article delves into its mechanisms, biological activities, and relevant case studies, supported by comprehensive data tables.

This compound has demonstrated significant biological activity in various studies:

  • Inhibition of Ceramidase Activity : this compound effectively inhibits ceramidase, resulting in a dose-dependent accumulation of ceramide.
  • Cell Proliferation and Cytotoxicity : In vitro studies have shown that this compound reduces cell viability in cancer cell lines such as SKOV3 and MCF7.
  • In Vivo Efficacy : Animal models have indicated that compounds derived from this compound can delay tumor growth without significant toxicity.
ParameterValue
IC50 (SKOV3 cells)3.9 μM
Cell Cycle EffectsArrest
Induction of ApoptosisYes
In Vivo Tumor Growth DelaySignificant (Ceranib-2)
ToxicityMinimal

Table 2: Comparative Potency of Ceranib Compounds

CompoundIC50 (μM)Activity
Ceranib-13.9Inhibits ceramidase
Ceranib-22.8More potent than Ceranib-1
DMAPP>300No effect on ceramidase activity
N-Oleoylethanolamine50 ± 16Induces cell death

Case Study 1: Ovarian Carcinoma Treatment

A study involving SKOV3 ovarian carcinoma cells treated with various concentrations of Ceranib-1 demonstrated a dose-dependent reduction in cell viability. The combination treatment with paclitaxel showed enhanced cytotoxic effects compared to either agent alone, indicating a potential synergistic effect that could be exploited in clinical settings .

Case Study 2: Tumor Growth Inhibition

In vivo studies using Balb/c mice injected with JC murine mammary adenocarcinoma cells revealed that treatment with Ceranib-2 led to a significant reduction in tumor volume compared to control groups. The treatment was administered intraperitoneally at doses of 20 mg/kg and 50 mg/kg over a period of five weeks .

Comparison with Similar Compounds

Comparison: Ceranib 1 is unique in its potency and specificity as a ceramidase inhibitor. Compared to other inhibitors like N-oleoylethanolamine and D-e-MAPP, this compound has shown higher efficacy in inducing ceramide accumulation and apoptosis in cancer cells. Additionally, this compound meets the Lipinski “Rule of Five” requirements for a drug-like compound, making it more suitable for therapeutic development .

Biological Activity

Ceranib-1 is a novel compound identified as an inhibitor of human ceramidase, an enzyme that plays a crucial role in sphingolipid metabolism and the regulation of cellular ceramide and sphingosine-1-phosphate (S1P) levels. The balance between these two lipids is vital for cell survival, proliferation, and apoptosis, making ceramidase a significant target in cancer therapy.

Ceramidase catalyzes the hydrolysis of ceramide to produce sphingosine, which can then be phosphorylated to S1P. Elevated levels of ceramide are associated with apoptosis, while increased S1P levels promote cell survival and proliferation. By inhibiting ceramidase activity, Ceranib-1 leads to an accumulation of ceramide, thereby shifting the balance towards cell death.

Key Findings from Research Studies

  • Inhibition of Ceramidase Activity :
    • Ceranib-1 was shown to inhibit cellular ceramidase activity in human ovarian carcinoma cells (SKOV3) with an IC50 value of approximately 3.9 μM . This inhibition resulted in increased ceramide levels and decreased sphingosine and S1P concentrations.
  • Cell Proliferation and Cytotoxicity :
    • In vitro studies demonstrated that Ceranib-1 significantly inhibited the proliferation of SKOV3 cells both alone and in combination with paclitaxel, a common chemotherapeutic agent. The compound induced cell cycle arrest and apoptosis .
  • In Vivo Efficacy :
    • In animal models, particularly using murine mammary adenocarcinoma cells, Ceranib-2 (a more potent analog derived from Ceranib-1) was effective in delaying tumor growth without causing significant toxicity or hematologic suppression . This suggests potential for clinical application in cancer treatment.

Table 1: Summary of Biological Activity of Ceranib-1

Parameter Value
IC50 (SKOV3 cells) 3.9 μM
Cell Cycle Effects Arrest
Induction of Apoptosis Yes
In Vivo Tumor Growth Delay Significant (Ceranib-2)
Toxicity Minimal

Table 2: Comparative Potency of Ceranib Compounds

Compound IC50 (μM) Activity
Ceranib-13.9Inhibits ceramidase
Ceranib-22.8More potent than Ceranib-1
DMAPP>300No effect on ceramidase activity
N-Oleoylethanolamine50 ± 16Induces cell death

Case Study 1: Ovarian Carcinoma Treatment

A study involving SKOV3 ovarian carcinoma cells treated with various concentrations of Ceranib-1 demonstrated a dose-dependent reduction in cell viability. The combination treatment with paclitaxel showed enhanced cytotoxic effects compared to either agent alone, indicating a potential synergistic effect that could be exploited in clinical settings .

Case Study 2: Tumor Growth Inhibition

In vivo studies using Balb/c mice injected with JC murine mammary adenocarcinoma cells revealed that treatment with Ceranib-2 led to a significant reduction in tumor volume compared to control groups. The treatment was administered intraperitoneally at doses of 20 mg/kg and 50 mg/kg over a period of five weeks .

Properties

CAS No.

328076-61-5

Molecular Formula

C26H21NO3

Molecular Weight

395.45

Synonyms

3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone

Origin of Product

United States

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